molecular formula C7H9N5 B13871480 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine

5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B13871480
M. Wt: 163.18 g/mol
InChI Key: VEUUECPHCZZUPV-UHFFFAOYSA-N
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Description

5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves multistep processes. One common method includes the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These intermediates can then undergo cyclocondensation with reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolopyridine derivatives .

Chemical Reactions Analysis

5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.

Comparison with Similar Compounds

5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(aminomethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C7H9N5/c8-2-4-1-5-6(9)11-12-7(5)10-3-4/h1,3H,2,8H2,(H3,9,10,11,12)

InChI Key

VEUUECPHCZZUPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)CN

Origin of Product

United States

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